molecular formula C8H3N3O6 B12533078 3,4-Dinitrobenzoyl isocyanate CAS No. 651731-84-9

3,4-Dinitrobenzoyl isocyanate

Cat. No.: B12533078
CAS No.: 651731-84-9
M. Wt: 237.13 g/mol
InChI Key: IEZSKAPOLHTVSI-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzoyl isocyanate is an organic compound characterized by the presence of both nitro and isocyanate functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dinitrobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dinitrobenzoyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of ammonium thiocyanate and 3,4-dinitrobenzoyl chloride in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This reaction also requires refluxing in an organic solvent to achieve the desired product .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, while efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. As a result, non-phosgene methods are being explored, such as the thermal decomposition of carbamates derived from nitro-amino compounds .

Chemical Reactions Analysis

Types of Reactions

3,4-Dinitrobenzoyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form carbon dioxide and amines.

Major Products Formed

Scientific Research Applications

3,4-Dinitrobenzoyl isocyanate has several applications in scientific research:

Mechanism of Action

The reactivity of 3,4-Dinitrobenzoyl isocyanate is primarily due to the presence of the isocyanate group, which can readily react with nucleophiles. The nitro groups on the benzene ring increase the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dinitrobenzoyl isocyanate is unique due to the presence of both nitro and isocyanate groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

651731-84-9

Molecular Formula

C8H3N3O6

Molecular Weight

237.13 g/mol

IUPAC Name

3,4-dinitrobenzoyl isocyanate

InChI

InChI=1S/C8H3N3O6/c12-4-9-8(13)5-1-2-6(10(14)15)7(3-5)11(16)17/h1-3H

InChI Key

IEZSKAPOLHTVSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=C=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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